Z-LEVD-FMK

説明

特性

分子式 |

C31H45FN4O10 |

|---|---|

分子量 |

652.7 g/mol |

IUPAC名 |

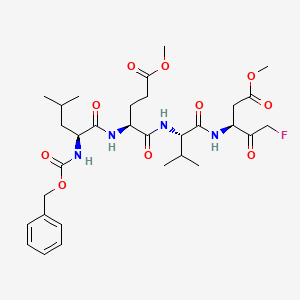

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C31H45FN4O10/c1-18(2)14-23(35-31(43)46-17-20-10-8-7-9-11-20)29(41)33-21(12-13-25(38)44-5)28(40)36-27(19(3)4)30(42)34-22(24(37)16-32)15-26(39)45-6/h7-11,18-19,21-23,27H,12-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)/t21-,22-,23-,27-/m0/s1 |

InChIキー |

WGJLXPZGHLANRB-FAWUNYRSSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

製品の起源 |

United States |

Foundational & Exploratory

Z-LEVD-FMK: A Technical Guide to its Mechanism of Action as a Caspase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Z-LEVD-FMK, a cell-permeable and irreversible inhibitor of caspase-4. The document elucidates its role in the context of endoplasmic reticulum (ER) stress-induced apoptosis, details its molecular interactions, and presents relevant experimental data and protocols. This guide is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are investigating apoptosis and related signaling pathways.

Introduction

This compound (carbobenzoxy-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid fluoromethyl ketone) is a synthetic peptide inhibitor that specifically targets caspase-4. Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. This compound is a valuable tool for studying the specific roles of caspase-4 in cellular processes, particularly in the apoptotic pathway initiated by endoplasmic reticulum (ER) stress. Its cell-permeable nature allows for its use in in vitro cell culture experiments to dissect the signaling cascades involved in apoptosis.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of caspase-4. Its mechanism of action is predicated on its peptide sequence (LEVD), which mimics the natural substrate recognition site of caspase-4. The fluoromethyl ketone (FMK) moiety at the C-terminus forms a covalent thioether linkage with the cysteine residue in the active site of the caspase, thereby irreversibly inactivating the enzyme.

The primary and most well-documented role of this compound is the inhibition of the endoplasmic reticulum (ER) stress-induced apoptotic pathway.[1]

The Endoplasmic Reticulum Stress Response and Apoptosis

The ER is a critical organelle responsible for protein folding and calcium homeostasis. Various cellular insults, such as the accumulation of unfolded or misfolded proteins, can lead to ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[2][3]

Human caspase-4 (and its murine ortholog, caspase-12) is a key initiator caspase in ER stress-induced apoptosis.[4] Under conditions of sustained ER stress, pro-caspase-4, which is localized to the ER membrane, is activated through dimerization and auto-processing. Activated caspase-4 can then initiate a caspase cascade, leading to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]

This compound, by irreversibly binding to and inhibiting caspase-4, effectively blocks this critical initiation step of ER stress-mediated apoptosis.

Quantitative Data

| Parameter | Value | Cell Line/System | Observed Effect | Reference |

| Working Concentration | 2 ng/mL | hRPE cells | Inhibition of IL-1β-induced IL-8 production | [1] |

| Working Concentration | 2 µM | hRPE cells | Inhibition of caspase-3 activity | [1] |

| Working Concentration | 20 µM | 5C cells | Complete blockage of E2-induced PARP cleavage | [1] |

| Working Concentration | 20 µM | 5C cells | Reversal of E2-inhibited growth and prevention of apoptotic morphology | [1] |

Signaling Pathways

ER Stress-Induced Apoptosis Pathway and the Role of this compound

The following diagram illustrates the signaling cascade of ER stress-induced apoptosis and highlights the inhibitory action of this compound.

Caption: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Induction of ER Stress and Inhibition with this compound in Cell Culture

This protocol describes the induction of ER stress in a mammalian cell line and the assessment of apoptosis inhibition by this compound.

Materials:

-

Mammalian cell line (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Prepare working solutions of the ER stress inducer and this compound in complete culture medium.

-

Pre-treat one set of cells with the desired concentration of this compound (e.g., 20 µM) for 1-2 hours. Another set should be treated with the vehicle control.

-

After the pre-treatment period, add the ER stress inducer to the this compound-treated and vehicle-treated cells. Include a control group with no treatment and a group with only the ER stress inducer.

-

Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization, wash with cold PBS, and resuspend in the binding buffer provided with the apoptosis detection kit.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis of Caspase Activation and PARP Cleavage

This protocol outlines the detection of key apoptotic markers by Western blot following treatment with an ER stress inducer and this compound.

Materials:

-

Cell lysates from the experiment described in 5.1

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against:

-

Cleaved Caspase-4

-

Cleaved Caspase-3

-

Cleaved PARP

-

A loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of each cell lysate using a protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the levels of cleaved caspases and PARP in each sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: Typical Experimental Workflow for Studying this compound.

Conclusion

This compound is a potent and specific tool for the investigation of caspase-4-mediated cellular processes. Its primary mechanism of action involves the irreversible inhibition of caspase-4, thereby blocking the initiation of the endoplasmic reticulum stress-induced apoptotic pathway. This technical guide provides a foundational understanding of its molecular interactions, its place in relevant signaling pathways, and generalized protocols for its experimental application. Further research to elucidate its precise inhibitory constants against a wider range of proteases will continue to refine its profile as a specific inhibitor. For professionals in drug development, this compound and its derivatives may offer therapeutic potential in diseases where ER stress-induced apoptosis plays a significant pathological role.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Signaling Cell Death from the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Z-LEVD-FMK in Endoplasmic Reticulum Stress-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress is an evolutionarily conserved response to the accumulation of unfolded or misfolded proteins in the ER lumen. While initially a pro-survival mechanism known as the Unfolded Protein Response (UPR) is activated to restore ER homeostasis, prolonged or overwhelming ER stress can trigger apoptosis. This process of ER stress-induced apoptosis is implicated in a variety of pathologies, including neurodegenerative diseases, diabetes, and cancer, making it a critical area of research for therapeutic intervention. A key mediator in the human ER stress-specific apoptotic pathway is caspase-4. Z-LEVD-FMK, a cell-permeable fluoromethylketone peptide, has emerged as a specific inhibitor of caspase-4, providing a valuable tool to dissect the molecular mechanisms of ER stress-induced cell death and to explore potential therapeutic strategies. This technical guide provides an in-depth overview of the role of this compound in ER stress-induced apoptosis, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Unfolded Protein Response and Apoptotic Signaling

The UPR is initiated by three ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[2]

-

IRE1 Pathway: Activated IRE1 possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation.[2] However, under prolonged ER stress, IRE1 can also recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of Apoptosis signal-regulating kinase 1 (ASK1) and subsequent c-Jun N-terminal kinase (JNK) signaling, which promotes apoptosis.[3]

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[2] However, phosphorylated eIF2α selectively promotes the translation of Activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic factors, most notably C/EBP homologous protein (CHOP).[4] CHOP plays a central role in ER stress-induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and promoting the expression of pro-apoptotic proteins.[1]

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic domain (ATF6f).[2] ATF6f then migrates to the nucleus and acts as a transcription factor to upregulate ER chaperones and components of ER-associated degradation (ERAD).[5] ATF6 can also contribute to the induction of CHOP.[1]

Prolonged activation of these pathways, particularly the PERK-eIF2α-ATF4-CHOP axis and the IRE1-TRAF2-JNK axis, can converge on the activation of the apoptotic cascade. A key event in ER stress-induced apoptosis in humans is the activation of caspase-4, which is localized to the ER membrane.[6] In rodents, the functional analog is caspase-12.[7][8][9] Activated caspase-4 can then cleave and activate downstream effector caspases, such as caspase-9 and caspase-3, leading to the execution of apoptosis.[6]

This compound: A Specific Inhibitor of Caspase-4

This compound (Benzyloxycarbonyl-Leu-Glu-Val-Asp-Fluoromethylketone) is a synthetic tetrapeptide that acts as a cell-permeable, irreversible inhibitor of caspase-4.[10][11] The peptide sequence LEVD mimics the cleavage site recognized by caspase-4, allowing this compound to bind to the active site of the enzyme. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to its irreversible inactivation. By specifically targeting caspase-4, this compound serves as a powerful tool to investigate the direct involvement of this caspase in ER stress-induced apoptosis, distinguishing it from other apoptotic pathways.[6]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the efficacy of this compound in inhibiting ER stress-induced apoptosis and related molecular events.

| Cell Line | ER Stress Inducer | This compound Concentration | Effect on Apoptosis | Reference |

| Human Retinal Pigment Epithelial (hRPE) cells | Tunicamycin (10 µM) | 2 µM | Reduced apoptosis by 62% at 24h and 53% at 48h (TUNEL assay) | [3] |

| Human Retinal Pigment Epithelial (hRPE) cells | Tunicamycin | 2 µM | Inhibited tunicamycin-induced apoptosis by 59% (ELISA) | [3] |

| B-Chronic Lymphocytic Leukemia (B-CLL) cells | Spontaneous | 50 µM | Decreased hypodiploid nuclei from 26.8% to 17.2% | [12] |

| Neuroblastoma cells | ER stress | 10 µM | Blocks ER stress-induced apoptosis | [13] |

| Jurkat T cells | ER stress | 20 µM | Blocks ER stress-induced apoptosis | [13] |

| Cell Line | ER Stress Inducer | This compound Concentration | Effect on Molecular Markers | Reference |

| Human Retinal Pigment Epithelial (hRPE) cells | Tunicamycin | 2 µM | Inhibited caspase-3 activity | [11] |

| 5C cells | E2 | 20 µM | Completely blocked E2-induced PARP cleavage | [11] |

| Human Retinal Pigment Epithelial (hRPE) cells | IL-1β (2 ng/mL) | 2 ng/mL | Inhibited IL-1β-induced IL-8 production | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in ER stress-induced apoptosis.

Induction of ER Stress in Cell Culture

Objective: To induce ER stress in cultured cells to study the subsequent apoptotic pathways.

Materials:

-

Cell culture medium appropriate for the cell line

-

Tunicamycin (stock solution in DMSO, e.g., 10 mg/mL)

-

Thapsigargin (stock solution in DMSO, e.g., 1 mM)

-

Phosphate-buffered saline (PBS)

-

Cultured cells in multi-well plates or flasks

Protocol:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare working solutions of tunicamycin or thapsigargin in cell culture medium. Typical final concentrations for tunicamycin range from 2.5 to 10 µg/mL, and for thapsigargin from 0.1 to 1 µM.[1] The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

-

Remove the existing culture medium from the cells.

-

Add the medium containing the ER stress inducer to the cells.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

For experiments with this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-50 µM) for 1-2 hours before adding the ER stress inducer.

Western Blot Analysis of Apoptotic and ER Stress Markers

Objective: To detect the expression and cleavage of key proteins involved in ER stress and apoptosis, such as caspase-4, CHOP, and PARP.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-4, anti-CHOP, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL assay kit (commercial kits are recommended)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Fluorescence microscope or flow cytometer

Protocol (General Steps, follow kit-specific instructions):

-

Culture and treat cells on coverslips or in multi-well plates.

-

Fix the cells with fixation solution.

-

Permeabilize the cells to allow entry of the labeling enzyme.

-

Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

-

If using indirect detection, incubate with a secondary detection reagent (e.g., fluorescently labeled anti-BrdU antibody).

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips or analyze the plates using a fluorescence microscope or flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Caspase Activity Assay

Objective: To measure the enzymatic activity of specific caspases (e.g., caspase-4, caspase-3) in cell lysates.

Materials:

-

Caspase activity assay kit (fluorometric or colorimetric)

-

Cell lysis buffer provided in the kit

-

Fluorogenic or chromogenic caspase substrate (e.g., Ac-LEVD-AFC for caspase-4, Ac-DEVD-pNA for caspase-3)

-

Microplate reader (fluorometer or spectrophotometer)

Protocol (General Steps, follow kit-specific instructions):

-

Prepare cell lysates from treated and control cells using the provided lysis buffer.

-

Determine the protein concentration of the lysates.

-

Add equal amounts of protein to the wells of a microplate.

-

Add the caspase-specific substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a microplate reader.

-

Calculate the fold-change in caspase activity relative to the untreated control.

Cell Viability Assay (MTT or WST-1)

Objective: To assess the overall viability of the cell population after treatment.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

Microplate reader (spectrophotometer)

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and treat as described above.

-

After the treatment period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of ~570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in ER stress-induced apoptosis and a typical experimental workflow for studying the effects of this compound.

Caption: ER stress-induced apoptosis signaling pathways and the inhibitory action of this compound.

Caption: A typical experimental workflow to investigate the role of this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the intricate mechanisms of ER stress-induced apoptosis. Its specificity for caspase-4 allows for the precise dissection of this signaling pathway, distinguishing it from other cell death mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and executing experiments aimed at understanding the role of caspase-4 in various disease models and for the preclinical evaluation of caspase-4 inhibitors as potential therapeutic agents. As our understanding of the UPR and its pathological consequences continues to grow, the use of targeted inhibitors like this compound will be crucial in developing novel strategies to combat diseases driven by ER stress.

References

- 1. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. mpbio.com [mpbio.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Z-LEVD-FMK: A Technical Guide to its Role in Modulating the Inflammasome Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammasome is a critical component of the innate immune system, serving as a platform for the activation of inflammatory caspases in response to pathogenic and sterile insults.[1] These multi-protein complexes are central to the host's defense, but their dysregulation is implicated in a wide range of inflammatory diseases. A key event in inflammasome signaling is the activation of caspases, a family of cysteine proteases that drive inflammation and programmed cell death.[2]

Z-LEVD-FMK is a synthetic, cell-permeable peptide that acts as an irreversible inhibitor of specific caspases.[3][4][5] Its utility in research lies in its ability to dissect the roles of these caspases in cellular signaling pathways, particularly the non-canonical inflammasome pathway. This document provides a detailed technical overview of this compound, its mechanism of action, its specific effects on the inflammasome, and protocols for its use in experimental settings.

Mechanism of Action

This compound is primarily recognized as an inhibitor of caspase-4.[3][4][5] The inhibitor is designed with a peptide sequence (LEVD) that is recognized by the active site of caspase-4. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby permanently inactivating the enzyme.[6]

While this compound is most potent against caspase-4, it is important for researchers to be aware of potential off-target effects on other caspases, which may vary depending on the concentration used and the specific experimental system. Its activity is central to the study of the non-canonical inflammasome pathway, which is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[7]

Effect on the Inflammasome Pathway

The inflammasome can be activated through two main pathways: the canonical and non-canonical pathways. This compound is particularly instrumental in studying the latter.

The Non-Canonical Inflammasome Pathway

The non-canonical inflammasome is defined by the direct sensing of intracellular LPS by caspase-4 (in humans) and its murine ortholog, caspase-11.[2][7] This interaction leads to the oligomerization and activation of caspase-4/11.

Activated caspase-4/11 has two primary downstream effects:

-

Cleavage of Gasdermin D (GSDMD): This is the crucial step for inducing pyroptosis, a highly inflammatory form of programmed cell death. The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to cell lysis and the release of cellular contents, including pro-inflammatory cytokines.[8][9]

-

Activation of the NLRP3 Canonical Inflammasome: Caspase-4/11 activation can trigger the assembly and activation of the NLRP3 inflammasome, leading to the activation of caspase-1.[7] Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[1]

This compound, by irreversibly inhibiting caspase-4, blocks these downstream events. This makes it an invaluable tool for confirming the involvement of the non-canonical pathway in an inflammatory response.

Distinguishing Pyroptosis from Apoptosis

While both are forms of programmed cell death, pyroptosis is inherently inflammatory, whereas apoptosis is generally non-inflammatory. This compound can help differentiate these pathways. For instance, in models of ER stress-induced cell death, this compound has been shown to block apoptosis, indicating a role for caspase-4 in this process as well.[3] In contrast, pan-caspase inhibitors like Z-VAD-FMK block both apoptosis and pyroptosis, but can also induce necroptosis under certain conditions, a complication that highlights the need for more specific inhibitors like this compound in certain contexts.[2][10][11]

Quantitative Data Summary

The efficacy of caspase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound against caspase-4 can vary between studies and assay conditions, it is generally used at concentrations ranging from 10 µM to 50 µM in cell culture experiments to achieve effective inhibition.

| Inhibitor | Target(s) | Typical Working Concentration (in vitro) | Key Pathway(s) Inhibited | Reference |

| This compound | Caspase-4 (primary) | 10 - 50 µM | Non-canonical Inflammasome, ER-Stress Apoptosis | [3] |

| Ac-YVAD-CMK | Caspase-1 | 10 - 50 µM | Canonical Inflammasome | [12] |

| Z-VAD-FMK | Pan-caspase (except Caspase-2) | 10 - 100 µM | Canonical & Non-canonical Inflammasomes, Apoptosis | [2][13] |

| Z-IETD-FMK | Caspase-8 | 10 - 20 µM | Extrinsic Apoptosis, NLRP3 Inflammasome | [14] |

| Z-DEVD-FMK | Caspase-3 | 20 - 100 µM | Intrinsic/Extrinsic Apoptosis, GSDME-mediated Pyroptosis | [15] |

Experimental Protocols

The following are generalized protocols for investigating the non-canonical inflammasome using this compound. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

In Vitro Non-Canonical Inflammasome Activation and Inhibition

This protocol describes the induction of the non-canonical inflammasome in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.[16][17]

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

DMEM complete medium (with 10% FBS, 1% Pen-Strep)

-

Pam3CSK4 (TLR2 agonist for priming)

-

Lipopolysaccharide (LPS, from E. coli O111:B4)

-

This compound (stock solution in DMSO, e.g., 20 mM)

-

Opti-MEM reduced-serum medium

-

Reagents for downstream analysis (e.g., ELISA kits for IL-1β, LDH cytotoxicity assay kit, reagents for Western blotting)

Procedure:

-

Cell Seeding: Plate BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.

-

Priming (Optional but recommended): Prime the cells with Pam3CSK4 (e.g., 1 µg/mL) for 4-6 hours in complete medium. This step upregulates the expression of inflammasome components.

-

Inhibitor Pre-treatment: Pre-incubate the cells with this compound (final concentration 20-50 µM) or a vehicle control (DMSO) for 30-60 minutes in Opti-MEM.

-

Activation: Transfect the cells with LPS (e.g., 2 µg/mL) using a transfection reagent (e.g., FuGENE HD) in Opti-MEM to deliver LPS to the cytosol. Incubate for 6-16 hours.

-

Sample Collection:

-

Carefully collect the cell culture supernatant for analysis of secreted IL-1β (ELISA) and LDH release (cytotoxicity assay).

-

Lyse the remaining cells in RIPA buffer for Western blot analysis of caspase-4 activation and GSDMD cleavage.

-

Downstream Readouts

A multifaceted approach is recommended to confirm inflammasome activation and its inhibition.[8][18]

-

ELISA: Measure the concentration of mature IL-1β in the supernatant. Inhibition by this compound should significantly reduce IL-1β release.

-

LDH Release Assay: Quantify lactate dehydrogenase (LDH) in the supernatant as a measure of pyroptotic cell death. This compound should reduce LDH release.

-

Western Blotting: Probe cell lysates for the cleaved (active) forms of caspase-4 and the N-terminal fragment of GSDMD. Successful inhibition will show a reduction in these cleaved products.

-

ASC Speck Visualization: In experiments involving canonical inflammasome activation, immunofluorescence can be used to visualize the formation of the ASC speck, a hallmark of inflammasome assembly.[16]

Conclusion

This compound is a potent and specific tool for the study of caspase-4-mediated inflammatory pathways. Its ability to irreversibly inhibit the primary sensor of the non-canonical inflammasome allows researchers to delineate the contribution of this pathway to various disease models, from bacterial infection to sterile inflammation. When used with appropriate controls and a comprehensive set of downstream analyses, this compound provides clear insights into the molecular mechanisms governing innate immunity and cell death.

References

- 1. Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-techne.com [bio-techne.com]

- 7. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Non-canonical and Canonical Inflammasomes in Inflammaging [frontiersin.org]

- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. Single-cell analysis of pyroptosis dynamics reveals conserved GSDMD-mediated subcellular events that precede plasma membrane rupture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]

Investigating Pyroptosis with Z-LEVD-FMK: A Technical Guide

Introduction to Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals.[1][2] It is a critical component of the innate immune system, serving to eliminate infected cells and trigger a robust inflammatory response.[1][3] The morphological hallmarks of pyroptosis include cell swelling, membrane rupture (lysis), and the release of pro-inflammatory cytokines and cellular contents.[3][4] The central executioner of pyroptosis is the Gasdermin (GSDM) family of proteins, particularly Gasdermin D (GSDMD).[5][6] Inflammatory caspases cleave GSDMD, unleashing its N-terminal domain which oligomerizes and forms pores in the cell membrane, leading to cell death.[1][7]

Dysregulation of pyroptosis is implicated in a range of inflammatory diseases and cancers, making its signaling pathways attractive targets for therapeutic intervention.[5][8] This guide focuses on the non-canonical pyroptosis pathway and the use of Z-LEVD-FMK, a specific inhibitor, as a tool for its investigation.

Signaling Pathways of Pyroptosis

Pyroptosis is primarily activated through two distinct pathways: the canonical and non-canonical inflammasome pathways.

Canonical Pyroptosis Pathway

The canonical pathway is triggered by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).[2][9] These signals lead to the assembly of a multi-protein complex called the inflammasome (e.g., NLRP3, AIM2).[1][10] The inflammasome recruits and activates pro-caspase-1, which then cleaves GSDMD to execute pyroptosis.[1][10] Activated caspase-1 also processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4][10]

Non-Canonical Pyroptosis Pathway

The non-canonical pathway provides a defense mechanism against Gram-negative bacteria.[10] It is directly initiated by intracellular lipopolysaccharide (LPS), a component of the outer membrane of these bacteria.[2] In humans, LPS binds to caspase-4 and caspase-5, while in mice it binds to their ortholog, caspase-11.[2] This binding event triggers the oligomerization and activation of these caspases, which then cleave GSDMD to induce pyroptosis.[11][12][13] This pathway can also subsequently activate the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation.[2][11]

This compound as an Investigational Tool

This compound is a cell-permeable, irreversible inhibitor specifically designed to target caspase-4.[14] The "LEVD" tetrapeptide sequence mimics the caspase-4 cleavage site, allowing the inhibitor to bind to the enzyme's active site. The fluoromethylketone (FMK) group then forms a covalent bond, permanently inactivating the caspase. While primarily known as a caspase-4 inhibitor, some studies suggest it may also inhibit caspase-1, a factor researchers must consider when designing experiments and interpreting results.[15][16]

Data Presentation: Specificity of Pyroptosis Inhibitors

For rigorous investigation, it is crucial to understand the specificity of the inhibitors used. This compound can be used alongside other inhibitors to dissect the specific caspase involvement in a given pyroptotic event.

| Inhibitor | Primary Target(s) | Pathway(s) Inhibited | Notes |

| This compound | Caspase-4[14] | Non-Canonical | May show some inhibitory activity against Caspase-1 at higher concentrations.[15][16] |

| Ac-YVAD-CMK | Caspase-1 | Canonical | A more specific inhibitor for the canonical inflammasome pathway. |

| Z-VAD-FMK | Pan-Caspase (Caspase-1, 3, 4, 5, 7, 8, 11)[17][18][19] | Canonical & Non-Canonical, Apoptosis | Broad-spectrum inhibitor, useful as a general control for caspase-dependent cell death but lacks specificity.[17] |

Experimental Protocols for Investigating Pyroptosis

This section provides a generalized workflow and detailed protocols for inducing non-canonical pyroptosis in macrophages and assessing its inhibition by this compound.

General Experimental Workflow

Protocol 1: Induction of Non-Canonical Pyroptosis and Inhibition with this compound

This protocol describes inducing caspase-4/11-dependent pyroptosis in murine Bone Marrow-Derived Macrophages (BMDMs) by introducing LPS into the cytosol.

Materials:

-

Murine BMDMs

-

DMEM complete medium

-

Ultrapure LPS (from E. coli O111:B4)

-

Transfection reagent (e.g., FuGENE HD)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Opti-MEM reduced-serum medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate BMDMs in a 96-well plate (for LDH/ELISA) or 6-well plate (for Western Blot) at a density of 1x10^5 cells/well or 1x10^6 cells/well, respectively. Allow cells to adhere overnight.

-

Priming (Optional but Recommended): To measure subsequent IL-1β release, prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β.

-

Inhibitor Pre-treatment: Remove the priming medium and wash cells with PBS. Add fresh medium containing this compound at desired concentrations (e.g., 1, 5, 10, 20 µM) or an equivalent volume of DMSO for the vehicle control. Incubate for 1-2 hours.

-

Induction: Prepare the LPS transfection mix according to the manufacturer's protocol (e.g., 1 µg LPS per 3 µL transfection reagent in Opti-MEM). Add the mix directly to the wells containing the inhibitor.

-

Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 16 hours).

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells and debris. The clarified supernatant can be used for LDH and ELISA assays.

-

Cell Lysate: Wash the remaining adherent cells with cold PBS. Lyse the cells using RIPA buffer with protease inhibitors for Western blot analysis.

-

Protocol 2: Assessment of Pyroptosis

A. Lactate Dehydrogenase (LDH) Assay (Measuring Cell Lysis)

-

Use a commercially available colorimetric LDH cytotoxicity assay kit.

-

Transfer supernatant samples to a new 96-well plate.

-

Follow the kit's instructions to add the reaction mixture and measure absorbance (typically at 490 nm).

-

Calculate percent cytotoxicity relative to a maximum lysis control (cells treated with lysis buffer).

B. ELISA (Measuring IL-1β Secretion)

-

Use a commercially available mouse IL-1β ELISA kit.

-

Use the collected cell culture supernatants.

-

Follow the kit's protocol for sample incubation, antibody binding, and substrate development.

-

Measure absorbance and calculate the concentration of IL-1β based on a standard curve.

C. Western Blot (Measuring Protein Cleavage)

-

Measure the protein concentration of the cell lysates.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against:

-

GSDMD (to detect full-length ~53 kDa and cleaved N-terminal ~30 kDa fragments).[20]

-

Caspase-4 (human) or Caspase-11 (mouse) (to detect pro-form and cleaved, active fragments).

-

β-actin or GAPDH as a loading control.

-

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Data Interpretation and Presentation

Effective inhibition of non-canonical pyroptosis by this compound should result in a dose-dependent decrease in LDH release, IL-1β secretion, and the appearance of cleaved GSDMD-N terminal fragments.

Example Quantitative Data

The following table illustrates a potential outcome of an experiment investigating the dose-dependent effect of this compound on LPS-transfected BMDMs.

| This compound [µM] | LDH Release (% of Max) | IL-1β Secretion (pg/mL) |

| 0 (Vehicle) | 85.2 ± 5.6 | 1245 ± 98 |

| 1 | 71.4 ± 4.9 | 988 ± 76 |

| 5 | 45.8 ± 3.1 | 512 ± 55 |

| 10 | 22.5 ± 2.5 | 155 ± 21 |

| 20 | 10.1 ± 1.8 | 45 ± 10 |

| Unstimulated Control | 8.5 ± 1.5 | 35 ± 8 |

Data are represented as mean ± SD and are for illustrative purposes only.

Conclusion

This compound serves as a valuable chemical probe for dissecting the role of caspase-4/5/11 in the non-canonical pyroptosis pathway. By combining specific inhibitors with robust methods for inducing and quantifying pyroptosis—such as LDH assays, ELISAs, and Western blotting—researchers can precisely investigate the molecular mechanisms governing this critical innate immune response. Careful experimental design, including the use of appropriate controls and an awareness of potential off-target effects, is essential for generating clear and reliable data in the study of pyroptosis and the development of novel anti-inflammatory therapeutics.

References

- 1. blog.abclonal.com [blog.abclonal.com]

- 2. Pyroptosis - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Induction of Pyroptosis and Its Implications in Cancer Management [frontiersin.org]

- 4. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of gasdermin D in inflammatory diseases: from mechanism to therapeutics [frontiersin.org]

- 6. The Role of Gasdermin-D-Mediated Pryoptosis in Organ Injury and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. blog.cellsignal.com [blog.cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Functional interplay between non-canonical inflammasomes and autophagy in inflammatory responses and diseases [kjpp.net]

- 13. rupress.org [rupress.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The colonic pathogen Entamoeba histolytica activates caspase-4/1 that cleaves the pore-forming protein gasdermin D to regulate IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SERPINB1-mediated checkpoint of inflammatory caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gasdermin D in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. invivogen.com [invivogen.com]

- 19. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 20. blog.abclonal.com [blog.abclonal.com]

Z-LEVD-FMK: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of the caspase-4 inhibitor, Z-LEVD-FMK, when dissolved in Dimethyl Sulfoxide (DMSO). Understanding these parameters is critical for ensuring the accurate and effective use of this reagent in experimental settings.

Core Properties of this compound

This compound is a cell-permeable and irreversible inhibitor of caspase-4, a key enzyme involved in cellular stress responses and apoptosis.[1][2] The inhibitor's mechanism of action relies on the fluoromethyl ketone (FMK) group, which covalently binds to the catalytic site of the caspase, thereby inactivating it.[3][4] This specific inhibition allows for the targeted study of caspase-4's role in various signaling pathways, particularly those related to endoplasmic reticulum (ER) stress-induced apoptosis.[1][2]

Solubility in DMSO

This compound exhibits high solubility in DMSO. However, to achieve optimal dissolution and maintain the integrity of the compound, adherence to best practices is essential.

Key Recommendations for Dissolution:

-

Use High-Purity DMSO: It is crucial to use newly opened, anhydrous, and high-purity (>99.9%) DMSO for preparing stock solutions.[1][5] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][6]

-

Ultrasonication: In cases where the compound does not readily dissolve, brief ultrasonication can be employed to facilitate the process.[1]

-

Proper Storage of DMSO: To prevent moisture absorption, DMSO should be stored in a tightly sealed container in a dry environment.

Quantitative Solubility Data:

| Parameter | Value | Notes |

| Maximum Solubility in DMSO | 125 mg/mL (191.51 mM) | May require ultrasonication to achieve.[1] |

Stability of this compound in DMSO

Once dissolved in DMSO, the stability of the this compound stock solution is dependent on the storage temperature. To prevent degradation and ensure experimental reproducibility, it is imperative to follow the recommended storage conditions.

Key Recommendations for Storage:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, the DMSO stock solution should be aliquoted into single-use volumes immediately after preparation.[1][3][4]

-

Protection from Light: While not explicitly stated in the provided results, it is a general best practice to protect solutions of light-sensitive compounds from direct light exposure.

-

Equilibration to Room Temperature: Before opening, allow the frozen aliquots to equilibrate to room temperature to prevent condensation from introducing moisture into the stock solution.[5]

Storage Stability Data:

| Storage Temperature | Stability Duration |

| -80°C | Up to 6 months |

| -20°C | Up to 1 month |

| 4°C | Up to 2 weeks |

Note: These durations are based on information from various suppliers and should be considered as guidelines. For critical applications, it is advisable to use freshly prepared solutions.

Experimental Protocols

While specific protocols for determining solubility and stability were not detailed in the provided search results, the following are generalized but detailed methodologies for the preparation and use of this compound in a research context.

Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent use in cell culture or other assays.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO (>99.9%)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required amount of DMSO: Based on the desired stock concentration (e.g., 20 mM), calculate the volume of DMSO needed to dissolve a specific mass of this compound.

-

Equilibrate reagents: Allow the this compound powder and DMSO to reach room temperature before use.

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for brief intervals until the solution is clear.

-

Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability, often in the context of an apoptotic stimulus. This protocol is adapted from general methodologies for similar caspase inhibitors.[7][8][9]

Materials:

-

Cells of interest cultured in appropriate medium

-

This compound stock solution in DMSO

-

Apoptosis-inducing agent (e.g., staurosporine, tunicamycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well plate

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound. A vehicle control (DMSO only) should be included. For studies on the inhibition of apoptosis, co-incubate with an apoptosis-inducing agent.

-

Incubation: Incubate the plate for a period determined by the specific experimental design.

-

MTT Addition: Add MTT labeling reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Visualizations

Mechanism of Caspase Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual involvement of caspase-4 in inflammatory and ER stress-induced apoptotic responses in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage [bloodresearch.or.kr]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Initial Studies of Z-LEVD-FMK in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies involving Z-LEVD-FMK, a cell-permeable and irreversible caspase-4 inhibitor. It details its mechanism of action, particularly in the context of Endoplasmic Reticulum (ER) stress-induced apoptosis, summarizes key quantitative findings from foundational research, and offers detailed experimental protocols for its application in cancer cell line studies.

Introduction to this compound

This compound is a specific peptide inhibitor targeting caspase-4. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. While caspases-3, -8, and -9 are well-studied in the context of apoptosis, caspase-4 (and its murine ortholog, caspase-11) is primarily associated with the inflammatory response and apoptosis initiated by ER stress. Initial studies have utilized this compound as a critical tool to investigate the specific role of caspase-4 in cancer cell death, revealing its potential to block ER stress-induced apoptotic pathways[1].

Mechanism of Action: Caspase-4 in ER Stress-Induced Apoptosis

Endoplasmic Reticulum (ER) stress occurs when the protein folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signal.

Caspase-4 is localized to the ER membrane and is a key initiator caspase in the ER stress-specific apoptotic pathway. Upon severe ER stress, pro-caspase-4 is activated through autoproteolytic cleavage. Activated caspase-4 can then directly cleave and activate downstream executioner caspases, such as caspase-3, leading to the execution of apoptosis, characterized by events like Poly (ADP-ribose) polymerase (PARP) cleavage and morphological changes[1]. This compound irreversibly binds to the active site of caspase-4, preventing its activation and blocking the downstream apoptotic cascade.

Quantitative Data from Initial Studies

The following table summarizes quantitative data from early research on this compound in cellular models. The primary focus has been on its ability to inhibit specific apoptotic and inflammatory markers.

| Cell Line/Model | Inducing Agent | This compound Concentration | Incubation Time | Observed Effect | Reference |

| 5C Cells (Breast Cancer) | Estradiol (E₂) | 20 µM | 96 hours | Completely blocked E₂-induced PARP cleavage and reversed E₂-inhibited cell growth. | [1] |

| hRPE Cells | Interleukin-1β (IL-1β) | 2 ng/mL | 30 minutes | Inhibited IL-1β-induced Interleukin-8 (IL-8) production. | [1] |

| hRPE Cells | Not Specified | 2 µM | Not Specified | Inhibited caspase-3 activity. | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial findings. Below are standard protocols for key experiments used to characterize the effects of this compound.

This protocol is used to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

-

Cell Seeding and Treatment:

-

Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Pre-incubate cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for 1-2 hours.

-

Add the apoptosis-inducing agent (e.g., an ER stressor like tunicamycin or the compound of interest) and incubate for the desired period (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against PARP (which detects both full-length ~116 kDa and cleaved ~89 kDa fragments) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-Actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the full-length PARP band and an increase in the cleaved fragment indicate apoptosis.

-

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours before adding the cytotoxic or growth-inhibiting agent. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Visualized Workflows and Relationships

Conclusion and Future Directions

Initial studies establish this compound as a specific inhibitor of caspase-4, making it an invaluable pharmacological tool for dissecting the ER stress-induced apoptotic pathway in cancer cells. The finding that it can block PARP cleavage and reverse growth inhibition in specific cancer models highlights the therapeutic potential of targeting the caspase-4 pathway[1].

Future research should focus on:

-

Screening: Evaluating the efficacy of this compound across a broader panel of cancer cell lines from different tissues to identify tumors particularly dependent on the ER stress pathway for survival or death.

-

Combination Therapies: Investigating potential synergistic effects when combining this compound with conventional chemotherapeutics or targeted agents that are known to induce ER stress.

-

In Vivo Studies: Progressing to animal models to assess the safety, pharmacokinetics, and anti-tumor efficacy of targeting caspase-4 in a complex biological system.

This guide serves as a foundational resource for researchers aiming to explore the role of caspase-4 and the potential of this compound in the field of oncology.

References

The Role of Z-LEVD-FMK in Non-Canonical Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system employs a sophisticated network of sensors to detect invading pathogens and initiate a rapid inflammatory response. The non-canonical inflammasome is a critical component of this defense, specifically recognizing intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] This pathway is independent of the canonical Toll-like receptor 4 (TLR4) signaling that detects extracellular LPS.[3] Activation of the non-canonical inflammasome culminates in a pro-inflammatory form of cell death known as pyroptosis and the release of potent inflammatory cytokines, such as interleukin-1β (IL-1β).[2][4] Central to this pathway are the inflammatory caspases: caspase-4 and caspase-5 in humans, and their murine ortholog, caspase-11.[2][4] Given their pivotal role, these caspases represent attractive targets for therapeutic intervention in diseases driven by excessive inflammation, such as sepsis. This technical guide provides an in-depth exploration of the non-canonical inflammasome pathway and the utility of the inhibitor Z-LEVD-FMK as a tool to probe its function.

The Non-Canonical Inflammasome Signaling Pathway

The non-canonical inflammasome is activated by the direct binding of cytosolic LPS to the caspase recruitment domain (CARD) of caspase-4/5 in humans or caspase-11 in mice.[5] This interaction triggers the oligomerization and auto-activation of these caspases. Once active, caspase-4/5/11 cleaves Gasdermin D (GSDMD), a key downstream effector.[2][4] This cleavage event unleashes the N-terminal domain of GSDMD, which oligomerizes and inserts into the plasma membrane to form pores.[2] These pores disrupt the cell's ionic balance, leading to cell swelling and eventual lysis in a process termed pyroptosis.[2] The GSDMD pores also serve as a conduit for the release of mature IL-1β, although the maturation of pro-IL-1β itself is dependent on the canonical NLRP3 inflammasome, which is activated downstream of the non-canonical pathway.[2][4]

This compound is a cell-permeable, irreversible inhibitor that preferentially targets caspase-4.[1][3] The peptide sequence LEVD mimics the cleavage site recognized by caspase-4, allowing the fluoromethylketone (FMK) group to covalently bind to the active site of the enzyme, thereby blocking its proteolytic activity. By inhibiting caspase-4, this compound can effectively block the downstream events of the non-canonical inflammasome pathway, including GSDMD cleavage, pyroptosis, and subsequent IL-1β release.

Quantitative Data: this compound Inhibition Profile

| Inhibitor | Target Caspase | IC50 | Comments |

| This compound | Caspase-4 | Not specified in reviewed literature | Primarily known as a caspase-4 inhibitor. |

| Caspase-5 | Not specified in reviewed literature | Potential for inhibition due to sequence similarity. | |

| Caspase-11 | Not specified in reviewed literature | Murine ortholog of human caspase-4/5. | |

| Caspase-3 | ~2 µM[1] | Demonstrates some off-target effects. |

Note: Specific IC50 values for this compound against caspases-4, -5, and -11 are not consistently reported in the reviewed scientific literature. Researchers should empirically determine the optimal concentration for their specific experimental system to ensure maximal inhibition of the target caspase while minimizing off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in non-canonical inflammasome activation.

Intracellular Delivery of LPS to Macrophages

To trigger the non-canonical inflammasome, LPS must be delivered to the cytosol of macrophages. This can be achieved through transfection using lipid-based reagents.

Materials:

-

THP-1 monocytes or other suitable macrophage cell line

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ LTX Reagent with PLUS™ Reagent (or similar transfection reagent)

-

Highly purified LPS from a Gram-negative bacterium (e.g., E. coli O111:B4)

-

Sterile, nuclease-free water

Procedure:

-

Cell Seeding and Differentiation (for THP-1 cells):

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed them in the desired culture plates (e.g., 24-well plates) at an appropriate density.

-

Add PMA to the culture medium at a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours to allow for differentiation. The cells will become adherent and develop a macrophage-like morphology.

-

After differentiation, replace the PMA-containing medium with fresh, complete culture medium and allow the cells to rest for 24 hours before transfection.

-

-

LPS Transfection:

-

On the day of transfection, ensure the differentiated macrophages are healthy and 70-90% confluent.

-

For each well to be transfected, prepare the following solutions in separate sterile tubes:

-

Solution A (DNA): Dilute 1-2 µg of LPS in 100 µL of Opti-MEM™. Mix gently.

-

Solution B (Lipofectamine): Dilute 2-3 µL of Lipofectamine™ LTX Reagent in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

-

Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of LPS-lipid complexes.

-

Carefully add the 200 µL of the LPS-lipid complex mixture dropwise to each well containing the differentiated macrophages in complete medium.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator. After the incubation period, the medium can be replaced with fresh medium if desired, and the cells can be treated with inhibitors like this compound before or during the LPS transfection as per the experimental design.

-

Analysis of GSDMD Cleavage by Western Blot

Detection of the cleaved N-terminal fragment of GSDMD is a hallmark of non-canonical inflammasome activation.

Materials:

-

LPS-transfected macrophages

-

This compound

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against GSDMD (that recognizes both full-length and the cleaved N-terminal fragment)

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

After the desired incubation time with LPS and/or this compound, aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against GSDMD overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The full-length GSDMD will appear at ~53 kDa, and the cleaved N-terminal fragment will be at ~31 kDa.

-

Probe the same membrane for a loading control to ensure equal protein loading.

-

Measurement of IL-1β Release by ELISA

Quantification of mature IL-1β in the cell culture supernatant is a key indicator of inflammasome-mediated inflammation.

Materials:

-

Cell culture supernatants from LPS-transfected macrophages (with or without this compound treatment)

-

Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

96-well ELISA plate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit)

-

Microplate reader

Procedure:

-

Plate Preparation:

-

Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.

-

Incubate overnight at 4°C.

-

The next day, wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Prepare a standard curve using the recombinant IL-1β standard provided in the kit.

-

Add 100 µL of standards and cell culture supernatants (undiluted or diluted as necessary) to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection:

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on non-canonical inflammasome activation.

Conclusion

The non-canonical inflammasome represents a critical arm of the innate immune response to Gram-negative bacteria. The specific caspase-4 inhibitor, this compound, serves as an invaluable tool for dissecting the molecular mechanisms of this pathway. By employing the detailed protocols and understanding the signaling cascade outlined in this guide, researchers and drug development professionals can effectively investigate the role of caspase-4 in inflammatory processes and explore its potential as a therapeutic target. Careful consideration of inhibitor specificity and optimization of experimental conditions are paramount for obtaining robust and reproducible data in this exciting field of immunology.

References

The Impact of Z-LEVD-FMK on Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Z-LEVD-FMK as a modulator of cytokine release, with a specific focus on its interaction with the non-canonical inflammasome pathway. By providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and a structured presentation of available data, this document serves as a valuable resource for professionals engaged in inflammation research and the development of novel therapeutics.

Introduction to this compound and Caspase-4

This compound is a cell-permeable, irreversible inhibitor of caspase-4. Caspases, a family of cysteine-aspartic proteases, are central to cellular processes such as apoptosis and inflammation. Caspase-4, in particular, is a key player in the non-canonical inflammasome pathway, an innate immune signaling cascade that responds to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of this pathway leads to the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Given its role in inhibiting a critical initiator of this inflammatory cascade, this compound is a vital tool for studying the intricacies of the non-canonical inflammasome and its downstream consequences.

Mechanism of Action: The Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is initiated by the direct binding of intracellular LPS to the caspase recruitment domain (CARD) of caspase-4 (in humans) or its murine ortholog, caspase-11. This interaction triggers the oligomerization and autoproteolytic activation of caspase-4. Activated caspase-4 then executes its downstream effects through two primary mechanisms:

-

Cleavage of Gasdermin D (GSDMD): Activated caspase-4 cleaves GSDMD, a member of the gasdermin protein family. This cleavage event liberates the N-terminal domain of GSDMD, which then oligomerizes and inserts into the cell membrane to form pores. These pores disrupt the ionic gradient of the cell, leading to cell swelling, lysis (pyroptosis), and the release of intracellular contents, including mature cytokines.

-

Processing of Pro-inflammatory Cytokines: Caspase-4 can directly cleave pro-IL-18 to its mature, active form. The release of mature IL-1β, however, is often a secondary effect. The potassium efflux resulting from GSDMD pore formation can activate the NLRP3 inflammasome, a component of the canonical inflammasome pathway. This leads to the activation of caspase-1, which is the primary enzyme responsible for processing pro-IL-1β into its active form.

This compound exerts its inhibitory effect by covalently binding to the active site of caspase-4, thereby preventing its autoproteolytic activation and its ability to cleave downstream substrates like GSDMD and pro-IL-18.

Quantitative Data on Cytokine Release Inhibition

While this compound is widely cited as an inhibitor of caspase-4 and consequently the non-canonical inflammasome pathway, publicly available, specific quantitative data such as IC50 values or dose-response curves for the inhibition of cytokine release (e.g., IL-1β, IL-18, TNF-α) in various cell models are not extensively detailed in the literature. Most studies describe the effects of this compound in qualitative terms, confirming its ability to block or reduce cytokine secretion. The tables below summarize the qualitative findings from various studies.

Table 1: Qualitative Effects of this compound on Cytokine Release

| Cell Line/System | Stimulus | Target Cytokine | Observed Effect of this compound | Reference |

| Human Retinal Pigment Epithelial (hRPE) cells | IL-1β | IL-8 | Inhibition of IL-8 production[1] | [1] |

| Human Monocytic THP-1 cells | LPS | IL-1β, IL-18 | General inhibition of non-canonical inflammasome-mediated cytokine release is implied through caspase-4 inhibition. Specific quantitative data on this compound is limited. | Implied by pathway understanding |

| In vivo mouse model of endotoxic shock | LPS | TNF-α, IL-6, IL-12 | The pan-caspase inhibitor Z-VAD-FMK significantly reduced serum levels of these cytokines.[2] | [2] |

Note: Much of the available quantitative data pertains to the broader class of pan-caspase inhibitors like Z-VAD-FMK, which also targets caspase-1. This highlights a research gap in the specific quantification of this compound's effects on cytokine release.

Experimental Protocols

The following protocols provide a framework for investigating the impact of this compound on cytokine release in a common in vitro model system, the human monocytic THP-1 cell line.

THP-1 Cell Culture and Differentiation

Objective: To prepare THP-1 monocytes and differentiate them into macrophage-like cells, which are responsive to LPS stimulation.

Materials:

-

THP-1 cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-